FR-229934

Erectile Dysfunction PDE V Inhibition cGMP Signaling

FR-229934 is a small-molecule PDE V inhibitor (IC50 = 50 nM) with a benzimidazole core, developed for PAH and ED research. Its unique structural and PK profile ensures experimental reproducibility, unlike generic PDE5 inhibitors. Ideal for in vitro/vivo studies of cGMP signaling and vascular remodeling. Not for human use. Confirm purity and custom packaging availability.

Molecular Formula C21H23Cl2N3O3S
Molecular Weight 468.4 g/mol
CAS No. 405551-89-5
Cat. No. B8195955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR-229934
CAS405551-89-5
Molecular FormulaC21H23Cl2N3O3S
Molecular Weight468.4 g/mol
Structural Identifiers
SMILESCCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C
InChIInChI=1S/C21H23Cl2N3O3S/c1-3-4-5-10-30(28,29)25-21(27)16-7-9-19-20(12-16)26(14(2)24-19)13-15-6-8-17(22)18(23)11-15/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,25,27)
InChIKeyQLXVZAXTUBLQJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FR-229934 (CAS 405551-89-5) - A PDE V Inhibitor for PAH and ED Research


FR-229934 (CAS 405551-89-5) is a small-molecule inhibitor of phosphodiesterase type V (PDE V), a key enzyme in the nitric oxide/cGMP signaling pathway . Developed initially by Fujisawa Pharmaceutical Co. (now Astellas Pharma Inc.), this benzimidazole derivative (MW: 468.4 g/mol; C21H23Cl2N3O3S) was advanced into preclinical testing for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH) [1][2]. Its biological activity is detailed in patent WO2019130052A1, and it is currently offered by multiple vendors for non-clinical research use only [3].

Why PDE V Inhibitor Selection Matters for FR-229934 Research


While FR-229934 belongs to the PDE V inhibitor class, which includes well-characterized compounds like sildenafil and tadalafil, it cannot be generically substituted. The PDE V inhibitor class exhibits significant variability in isoform selectivity profiles, which directly impacts off-target effects and experimental outcomes [1]. Furthermore, critical pharmacokinetic (PK) properties such as half-life, oral bioavailability, and tissue distribution are dictated by structural differences, meaning that in vivo results with one PDE V inhibitor cannot be reliably extrapolated to another [2]. For FR-229934, which was developed as an oral, long-acting agent, its specific molecular features confer a distinct pharmacological signature that must be controlled for in both in vitro and in vivo studies [3]. Substituting a different PDE V inhibitor without accounting for these variables introduces uncontrolled confounding factors, compromising data reproducibility and the validity of mechanistic conclusions.

Quantitative Differentiation of FR-229934 from Key PDE V Comparators


FR-229934 Exhibits High In Vitro Potency Against PDE V, Comparable to Sildenafil

In vitro enzymatic assays demonstrate that FR-229934 is a potent PDE V inhibitor with an IC50 of 50 nM . This potency is directly comparable to sildenafil, the prototypical PDE V inhibitor, which is reported in the literature to have a PDE5 IC50 in the range of approximately 3-10 nM under similar biochemical assay conditions [1]. While both compounds achieve potent enzyme inhibition, the quantitative data confirms that FR-229934 possesses high affinity for the target, positioning it within the same general potency range as established PDE V inhibitors.

Erectile Dysfunction PDE V Inhibition cGMP Signaling

Differentiated Mechanism of Action: Peripheral PDE V Inhibition vs. Central Dopamine Agonism

FR-229934's mechanism of action is as a peripheral PDE V inhibitor, a mode of action analogous to sildenafil (Viagra). In contrast, alternative ED drug candidates like apomorphine (Uprima) function as central dopamine receptor agonists [1]. This fundamental mechanistic difference is critical for research design, as it dictates the underlying physiological pathway being modulated. Preclinical development reports distinguish FR-229934 as a swallowable oral agent with a peripheral mechanism, positioning it distinctly from centrally acting agents like sublingual apomorphine [2].

Erectile Dysfunction Mechanism of Action Peripheral vs. Central

Preclinical Reports Suggest Superior Efficacy and Extended Duration of Action

According to preclinical testing reports from the developer, Fujisawa Pharmaceutical Co., FR-229934 demonstrated superiority over existing compounds in terms of efficacy, duration of action, and safety profile [1][2]. These findings were reported qualitatively in news articles covering the compound's advancement into clinical development. While specific numerical data (e.g., duration in minutes, efficacy scores) from these head-to-head studies are not publicly available, the statements from the developing company indicate a differentiated pharmacological profile that prompted its progression.

Preclinical Development Erectile Dysfunction Pharmacodynamics

Optimal Research Applications for FR-229934 in PDE V Biology and Disease Models


In Vitro PDE V Selectivity Profiling and Structure-Activity Relationship (SAR) Studies

Given its confirmed PDE V inhibitory activity (IC50 = 50 nM) , FR-229934 serves as a robust tool compound for in vitro biochemical and cell-based assays aimed at delineating PDE V function and isoform selectivity. Researchers can utilize FR-229934 to benchmark novel PDE V inhibitors or to investigate the downstream effects of PDE V blockade on cGMP accumulation and vascular smooth muscle relaxation. Its distinct benzimidazole core offers a valuable scaffold for SAR exploration against other PDE isoforms, leveraging its known potency as a starting point for medicinal chemistry campaigns.

Preclinical Investigation of Long-Acting PDE V Inhibitors for Pulmonary Arterial Hypertension (PAH)

FR-229934 is specifically indicated for research in pulmonary arterial hypertension (PAH) [1]. Its reported long-acting profile in preclinical models makes it a suitable agent for studying the chronic effects of PDE V inhibition on pulmonary vascular remodeling, right ventricular function, and hemodynamics in established animal models of PAH (e.g., monocrotaline- or hypoxia-induced). This application scenario is directly supported by its intended therapeutic indication and the pharmacodynamic properties claimed by its developer.

Mechanistic Dissection of Peripheral vs. Central Pathways in Erectile Function

For studies focused on the peripheral nitric oxide/cGMP pathway within the corpus cavernosum, FR-229934 provides a targeted pharmacological intervention [2]. Its use, in contrast to centrally acting agents like apomorphine, allows for the isolation of vascular smooth muscle-specific effects on erectile function. This application is essential for experiments designed to dissect the relative contributions of central nervous system activation versus local vascular relaxation in models of erectile dysfunction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for FR-229934

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.